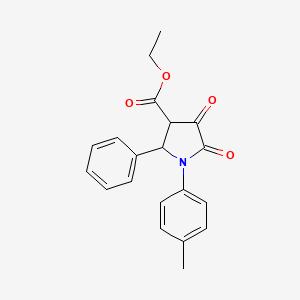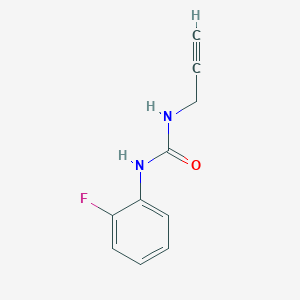
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds typically involves complex chemical reactions. Unfortunately, specific synthesis information for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, specific structural information for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” is not available in the sources I have access to .Chemical Reactions Analysis
The chemical reactions involving “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” are not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, specific physical and chemical properties for “1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea” are not available in the sources I have access to .Aplicaciones Científicas De Investigación
Urea Biosensors
Urea biosensors have significant relevance in medical and environmental monitoring, where they serve as tools for detecting and quantifying urea concentration. The development of urea biosensors involves various materials for enzyme immobilization, including nanoparticles and conducting polymers, to enhance the sensitivity and stability of the biosensors. These advancements have implications for diagnosing diseases associated with abnormal urea levels and monitoring environmental urea contamination (S. Botewad et al., 2021).
Urea in Agriculture
The use of urea as a nitrogen fertilizer is widespread due to its high nitrogen content and cost-effectiveness. However, the environmental impact of urea fertilizers, such as volatilization and the release of greenhouse gases, poses significant challenges. Research on urease inhibitors has shown potential in reducing these environmental impacts, highlighting the importance of understanding and optimizing urea utilization in agriculture (J. M. Bremner, 1995).
Urea in Hydrogen Energy
Investigations into urea as a hydrogen carrier for fuel cells present an innovative approach to sustainable energy. Urea's attributes, including non-toxicity, stability, and widespread availability, make it a candidate for safe and long-term energy supply solutions. This research direction explores urea's potential to contribute to the hydrogen economy, offering insights into alternative energy resources (A. Rollinson et al., 2011).
Therapeutic Applications
The unique properties of urea derivatives, including 1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea, may find applications in drug design and therapy. Urea derivatives are known to modulate biological targets, impacting drug selectivity, stability, and pharmacokinetic profiles. These compounds are integral in medicinal chemistry, offering pathways for the development of new therapeutic agents (A. Jagtap et al., 2017).
Environmental Health
The study of urease and nitrification inhibitors provides a basis for evaluating the environmental and health impacts of urea usage. These inhibitors have shown efficacy in reducing ammonia loss from urea, addressing concerns regarding environmental pollution and human health risks. The development and assessment of these technologies are crucial for sustainable agriculture and environmental protection (Aishwarya Ray et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-3-prop-2-ynylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c1-2-7-12-10(14)13-9-6-4-3-5-8(9)11/h1,3-6H,7H2,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUSDBVZTWWOSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)NC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-3-(prop-2-yn-1-yl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B3363955.png)
![10-Benzyl-8-oxa-3,10-diaza-bicyclo[4.3.1]decane](/img/structure/B3363956.png)

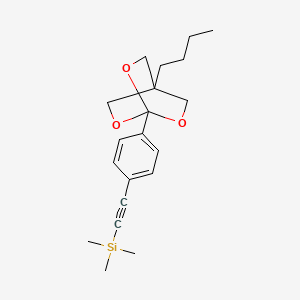

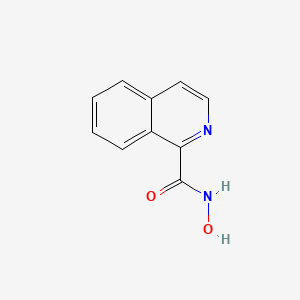
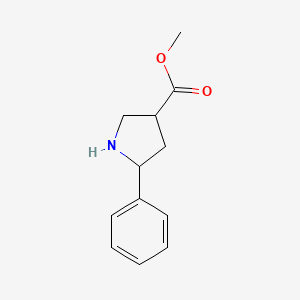
![N-{2-[4-(2-chloroacetyl)-2-fluorophenyl]ethyl}acetamide](/img/structure/B3363998.png)
![3-[(Trifluoromethyl)sulfonyl]propanoic acid](/img/structure/B3364002.png)
